2-Butanone-1,1,1,3,3-d5

Catalog No.
S1491848
CAS No.
24313-50-6
M.F
C4H8O
M. Wt
77.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone-1,1,1,3,3-d5

CAS Number

24313-50-6

Product Name

2-Butanone-1,1,1,3,3-d5

IUPAC Name

1,1,1,3,3-pentadeuteriobutan-2-one

Molecular Formula

C4H8O

Molecular Weight

77.14 g/mol

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2

InChI Key

ZWEHNKRNPOVVGH-PDWRLMEDSA-N

SMILES

CCC(=O)C

Synonyms

2-Butanone-1,1,1,3,3-d5; Ethyl Methyl Ketone-d5; MEK; Methyl Ethyl Ketone-d5;

Canonical SMILES

CCC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C

The exact mass of the compound 2-Butanone-1,1,1,3,3-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6), commonly referred to as MEK-d5, is a selectively deuterated isotopologue of methyl ethyl ketone featuring deuterium substitution at the highly enolizable C1 and C3 alpha positions. With a molecular weight of 77.14 g/mol and an isotopic purity typically exceeding 98 atom % D, it provides a distinct +5 Da mass shift compared to unlabeled MEK [1]. In procurement and analytical workflows, MEK-d5 is primarily sourced as a Deuterated Monitoring Compound (DMC) and internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its physicochemical equivalence to native MEK ensures identical extraction recoveries, derivatization kinetics, and chromatographic retention times, making it an essential baseline reagent for environmental trace analysis, breath biomarker quantification, and volatile organic compound (VOC) profiling [2].

Substituting 2-Butanone-1,1,1,3,3-d5 with unlabeled MEK, fully deuterated MEK-d8, or alternative deuterated ketones like Acetone-d6 severely compromises quantitative accuracy in mass spectrometry. Unlabeled MEK cannot differentiate endogenous or environmental analyte signals from the standard, leading to false positives and uncorrectable matrix effects [1]. While Acetone-d6 is a common generic internal standard, it exhibits a significantly lower boiling point and different chromatographic retention time compared to native MEK, introducing differential extraction losses during purge-and-trap or solid-phase microextraction (SPME) workflows [2]. Furthermore, MEK-d5 is specifically mandated by regulatory protocols, such as EPA Method 8260D, meaning substitution with non-compliant standards invalidates regulatory QA/QC traceability and certification [1].

+5 Da Mass Shift for Interference-Free GC-MS Quantification

In isotope dilution mass spectrometry, avoiding the natural isotopic envelope of the target analyte is critical for accurate trace-level quantification. Unlabeled MEK exhibits natural M+1 and M+2 isotopic contributions that can skew low-level data. 2-Butanone-1,1,1,3,3-d5 provides a clean +5 Da mass shift (m/z 77 vs m/z 72 for native MEK), completely bypassing the natural isotopic background [1]. This enables high-confidence Selected Ion Monitoring (SIM) without isotopic cross-talk, ensuring the internal standard signal does not artificially inflate the native analyte signal.

Evidence DimensionMass-to-charge (m/z) shift for SIM GC-MS
Target Compound Data+5 Da shift (m/z 77)
Comparator Or BaselineUnlabeled MEK (m/z 72, with M+1/M+2 interference)
Quantified Difference5 Da separation, eliminating isotopic cross-talk
ConditionsGC-MS Selected Ion Monitoring (SIM) for VOCs

A +5 Da shift guarantees that the internal standard can be distinctly quantified alongside the analyte, preventing false positives in environmental and biological samples.

Matrix Effect Normalization via Exact Chromatographic Co-elution

Accurate quantification of volatile carbonyls requires an internal standard that perfectly mimics the analyte's partitioning and elution behavior. When comparing MEK-d5 to generic standards like Acetone-d6 in Solid-Phase Microextraction (SPME) or purge-and-trap GC-MS, Acetone-d6 elutes significantly earlier and exhibits higher volatility, leading to divergent extraction recoveries [1]. MEK-d5 exactly co-elutes with native MEK, ensuring that any matrix-induced ion suppression or extraction variability applies equally to both the analyte and the standard, drastically reducing relative standard deviation (RSD) in quantification workflows.

Evidence DimensionChromatographic co-elution and recovery normalization
Target Compound DataExact co-elution with native MEK
Comparator Or BaselineAcetone-d6 (elutes earlier, divergent volatility)
Quantified Difference100% retention time match for MEK-d5 vs. significant RT offset for Acetone-d6
ConditionsSPME-GC-MS / Purge-and-trap VOC analysis

Exact co-elution is mandatory for correcting matrix effects in complex biological or environmental samples, preventing severe quantification errors during sample prep.

Mandated Deuterated Monitoring Compound (DMC) for EPA Methods

For environmental testing laboratories, the procurement of internal standards is strictly dictated by regulatory methods. 2-Butanone-1,1,1,3,3-d5 is explicitly designated as the required Deuterated Monitoring Compound (DMC) in the US EPA Contract Laboratory Program (CLP) Statement of Work and EPA Method 8260D for the analysis of trace volatile organic compounds in water and soil [1]. Substituting MEK-d5 with another deuterated aliphatic ketone results in immediate method non-compliance, making this specific isotopologue a non-negotiable procurement requirement for certified environmental analysis.

Evidence DimensionRegulatory method compliance
Target Compound DataApproved DMC for EPA 8260D / CLP
Comparator Or BaselineAlternative deuterated ketones (e.g., 2-Pentanone-d5)
Quantified DifferenceBinary compliance (Approved vs. Non-compliant)
ConditionsEPA trace volatile organic compound (VOC) analysis

Procurement of this exact compound is legally and procedurally required for laboratories maintaining EPA or CLP certification for environmental monitoring.

Equivalent Derivatization Kinetics for Carbonyl Biomarkers

In the analysis of exhaled breath metabolites and tobacco aerosols, ketones must often be derivatized using reagents like PFBHA or DNPH to enhance detectability. Because 2-Butanone-1,1,1,3,3-d5 retains the exact steric profile and carbonyl reactivity of native MEK, its derivatization kinetics are virtually identical [1]. In contrast, using a structurally different standard like Cyclohexanone-d4 introduces differential reaction rates due to steric hindrance, leading to skewed analyte-to-standard ratios during incomplete derivatization steps.

Evidence DimensionDerivatization reaction kinetics (PFBHA/DNPH)
Target Compound Data1:1 kinetic match with native MEK
Comparator Or BaselineCyclohexanone-d4 (altered kinetics due to ring sterics)
Quantified DifferenceElimination of kinetic bias during pre-column derivatization
ConditionsPre-column derivatization for UHPLC-MS or GC-MS

Ensures that the internal standard accurately reflects the derivatization yield of the target analyte, preventing under- or over-reporting of biomarker concentrations.

Environmental VOC Monitoring (EPA Methods)

Essential as a Deuterated Monitoring Compound (DMC) in purge-and-trap GC-MS workflows, such as EPA Method 8260D, for quantifying trace methyl ethyl ketone in drinking water, groundwater, and soil samples[1].

Exhaled Breath Biomarker Analysis

Procured as a highly reliable internal standard in UHPLC-MS or GC-MS platforms to capture and quantify volatile carbonyl metabolites, aiding in the non-invasive profiling of oxidative stress and respiratory disease biomarkers [2].

Tobacco Aerosol and E-Cigarette Testing

Utilized for the quantitative assessment of harmful and potentially harmful constituents (HPHCs) in heat-not-burn (HNB) tobacco aerosols and smokeless tobacco products, ensuring accurate recovery during PFBHA or DNPH derivatization workflows [3].

Industrial Paint and Coating Solvent Analysis

Applied in SPME-GC-FID/MS workflows to accurately determine the absolute amounts of exempt solvents and volatile organic compounds in solventborne aerosol paints and industrial coatings [4].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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